molecular formula C24H19N3O5S B3003213 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-methoxybenzoate CAS No. 851126-40-4

3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-methoxybenzoate

Cat. No.: B3003213
CAS No.: 851126-40-4
M. Wt: 461.49
InChI Key: MVLWONPJWJKHBN-UHFFFAOYSA-N
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Description

The compound 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-methoxybenzoate is a pyrazole-based derivative featuring a 3-methyl-substituted pyrazole core. Key structural elements include:

  • A (2-nitrophenyl)thio group at position 4, introducing electron-withdrawing nitro (-NO₂) and sulfur-based thioether (-S-) moieties.
  • A 2-methoxybenzoate ester at position 5, combining a methoxy (-OCH₃) electron-donating group with an ester linkage.

Properties

IUPAC Name

[5-methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O5S/c1-16-22(33-21-15-9-7-13-19(21)27(29)30)23(26(25-16)17-10-4-3-5-11-17)32-24(28)18-12-6-8-14-20(18)31-2/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLWONPJWJKHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=CC=C3OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-methoxybenzoate is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the molecular formula C16H13N3O3SC_{16}H_{13}N_3O_3S and a molecular weight of 327.36 g/mol. Its structure includes a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For example, in vitro testing demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutic agents.

Cell Line IC50 (µM) Reference
MCF-715.2
A54912.8

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Flow cytometry analyses have indicated that treatment with the compound leads to an increase in sub-G1 phase cells, suggesting the induction of apoptosis. Additionally, Western blot assays revealed upregulation of pro-apoptotic markers such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in animal models. Administration in a carrageenan-induced paw edema model showed a significant reduction in inflammation compared to control groups.

Treatment Paw Edema Reduction (%) Reference
Control0
Compound65

Case Studies

A notable case study involved the use of this compound in combination with other chemotherapeutic agents. In a study involving mice bearing tumor xenografts, the combination therapy resulted in enhanced tumor regression compared to monotherapy, indicating a synergistic effect that warrants further investigation.

Study Design

  • Objective : To evaluate the efficacy of combination therapy.
  • Method : Mice were divided into four groups: control, monotherapy with standard drug, monotherapy with the compound, and combination therapy.
  • Results : The combination group exhibited a 75% reduction in tumor volume after four weeks compared to control.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Nitro and Thio Groups :

  • The (2-nitrophenyl)thio group in the target compound and its analogues introduces strong electron-withdrawing effects, which may stabilize the molecule via resonance and influence intermolecular interactions (e.g., hydrogen bonding) .
  • Sulfur-containing groups (thioether or sulfonyl) can enhance binding to metalloenzymes or thiol-rich proteins .

Ester Variations: The 2-methoxybenzoate in the target compound offers moderate hydrophilicity compared to the 3,4,5-trimethoxybenzoate in the analogue (), which is more lipophilic due to additional methoxy groups.

Thermal Behavior :

  • Metal complexes of 2-methoxybenzoate derivatives exhibit defined decomposition patterns (e.g., loss of hydration water followed by ligand breakdown) . This suggests that the ester group in the target compound may contribute to thermal stability.

Computational and Experimental Tools for Analysis

  • Crystallography : Programs like SHELXL () enable precise refinement of molecular structures, critical for understanding substituent geometry.
  • Thermal Analysis : Thermogravimetric (TG) and infrared (IR) techniques () provide insights into stability and functional group behavior.

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